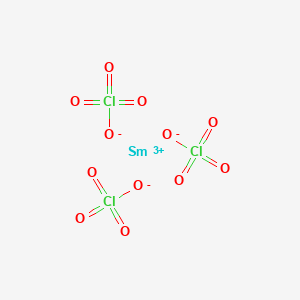

Samarium(3+);triperchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of samarium complexes can vary, including direct reactions of metallic samarium with specific ligands or by salt metathesis reactions involving samarium salts. For example, samarium-mediated reactions have been utilized to synthesize various complexes, showcasing samarium's role as an efficient reducing agent and its ability to form diverse molecular structures through coordination with different ligands (Majee, Ray, & Banik, 2022).

Molecular Structure Analysis

The molecular structure of samarium(III) complexes often features coordination with multiple oxygen atoms from water molecules and other ligands. For instance, the samarium(III) ion has been found coordinated by nine oxygen atoms in a complex, with a mix of coordination from ether molecules and water molecules, highlighting a versatile coordination environment that influences the complex's geometry and properties (Lee, Sheu, Chiu, & Chang, 1984).

Chemical Reactions and Properties

Samarium complexes participate in a variety of chemical reactions, serving as catalysts in organic synthesis, and demonstrating unique reactivity patterns. For example, samarium(III) complexes have catalyzed sequential Michael-Michael-aldol reactions, highlighting their potential as versatile reagents in synthetic chemistry (Katagiri, Kameoka, Nishiura, & Imamoto, 2002).

Physical Properties Analysis

The physical properties of samarium(III) complexes, such as solubility, crystal structure, and luminescence, are crucial for their applications. For instance, samarium(III) beta-diketonate and dipicolinate complexes dissolved in imidazolium ionic liquids have been studied for their luminescence properties, demonstrating the impact of solvent and complexation on the optical behavior of samarium(III) ions (Lunstroot et al., 2009).

Chemical Properties Analysis

The chemical properties of samarium(III) complexes, such as reactivity, coordination behavior, and stability, are influenced by their molecular structure. The coordination environment around samarium ions, including the type of ligands and coordination geometry, plays a significant role in determining their chemical behavior and reactivity in various environments (Zhang et al., 1992).

Aplicaciones Científicas De Investigación

1. Materials Science and Radiopharmaceuticals

Samarium, a rare-earth metal, has diverse applications in materials science. Its compounds, such as samarium(III) chloride, are valuable in organic chemistry as reducing agents. Notably, the encapsulation of samarium compounds into carbon nanotubes is garnering interest for developing next-generation radiopharmaceuticals, particularly in palliative treatment for bone metastases (Martinčić et al., 2016).

2. Recovery and Separation Processes

Samarium is a precious rare earth metal with key applications in samarium cobalt magnets. The growing demand for samarium has led to the development of recycling processes. Recent studies involve hydrometallurgical routes for the recovery and separation of samarium from waste solutions, demonstrating effective methods to synthesize samarium oxides nanoparticles (Swain et al., 2020).

3. Analytical Chemistry

In analytical chemistry, samarium compounds have been utilized in polarographic studies. For instance, the polarography of samarium in acetonitrile has been explored, providing insights into its reduction processes and the influence of various factors such as water and acid traces (Cokal & Wise, 1966).

4. Optics and Catalysis

Samarium's use in optics and catalysis is significant, with applications in permanent magnets, oxychlorides in optics, and oxide-based applications in catalysis and fuel cells. Studies on the chlorination of samarium sesquioxide have provided insights into its extraction and potential industrial applications (Esquivel et al., 2005).

5. Nuclear Medicine

Samarium-153, a medical radionuclide, is used in nuclear medicine for bone pain palliation or imaging. Research has focused on the efficient separation of samarium and europium, crucial for the purity of samarium-153 radiopharmaceuticals (Van De Voorde et al., 2020).

6. Nanotechnology

Samarium hydroxide nanocrystals, an important samarium compound, have potential applications in electronics, optics, and catalysis. Research has shown that these nanocrystals can be synthesized with varied morphologies, influencing their magnetic properties (Zheng et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

samarium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sm/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMIWWIPGQYPFX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(3+);triperchlorate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.